molecular formula C5H6N4O2 B1587815 4-Hydrazino-3-nitropyridine CAS No. 33544-42-2

4-Hydrazino-3-nitropyridine

Cat. No. B1587815
CAS RN: 33544-42-2
M. Wt: 154.13 g/mol
InChI Key: HWMWVURSDQRNDO-UHFFFAOYSA-N
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Description

4-Hydrazino-3-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It has an average mass of 154.127 Da and a mono-isotopic mass of 154.049072 Da .


Synthesis Analysis

The synthesis of nitropyridines, which are precursors to 4-Hydrazino-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-3-nitropyridine consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical And Chemical Properties Analysis

4-Hydrazino-3-nitropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 341.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.5±3.0 kJ/mol and a flash point of 160.0±23.7 °C .

Scientific Research Applications

Cyclotransformation and Chemical Reactions

The interaction of 3-nitropyridine-2(1H)-one and its derivatives with hydrazine hydrate leads to various cyclotransformations, forming compounds like pyrazole and carbodihydrazide. These transformations are indicative of the reactivity of 4-hydrazino-3-nitropyridine in synthesizing novel chemical structures, providing a pathway for creating diverse chemical entities for further research applications (Smolyar & Yutilov, 2008).

Synthesis of Pyrido-as-Triazines

The conversion of 4-chloro-3-nitropyridine with hydrazine hydrate and subsequent reactions lead to the synthesis of pyrido-as-triazines, a class of compounds with potential applications in material science and possibly as pharmacophores in medicinal chemistry (Lewis & Shepherd, 1971).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of 4-nitropyridine provide insights into the reduction mechanisms of nitroaromatic compounds in aqueous media, crucial for understanding the chemical behavior of nitro compounds and their potential applications in electrochemistry and environmental remediation (Lacasse et al., 1993).

Structural Analysis and Spectroscopy

Detailed structural analysis and spectroscopic studies on pyridine derivatives, including 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, reveal the complexities of intramolecular interactions. These studies are essential for the development of new materials and the understanding of molecular properties (Tranfić et al., 2011).

Anticancer Research

The synthesis and evaluation of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines demonstrate the potential of derivatives of 4-hydrazino-3-nitropyridine in anticancer research. These compounds exhibit activity against cancer cell lines, highlighting the role of such chemical entities in developing new therapeutic agents (Capps et al., 1992).

Safety and Hazards

4-Hydrazino-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for 4-Hydrazino-3-nitropyridine could involve further exploration of its synthesis methods and potential applications in the development of new pesticides and medicines .

properties

IUPAC Name

(3-nitropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMWVURSDQRNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400818
Record name 4-Hydrazino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33544-42-2
Record name 4-Hydrazino-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-hydrazino-3-nitropyridine in the synthesis described in the research paper?

A1: 4-Hydrazino-3-nitropyridine acts as a binucleophile, reacting with α,β-unsaturated β-aminonitriles (compound 1 in the paper) to form hydrazones of β-keto acids (compound 3 in the paper) []. This reaction is driven by the nucleophilic character of the hydrazine moiety and the electrophilic nature of the carbonyl group in the α,β-unsaturated β-aminonitrile.

Q2: What happens to the hydrazone intermediate formed from 4-hydrazino-3-nitropyridine?

A2: The hydrazone intermediate (compound 3) undergoes a base-catalyzed cyclization []. This intramolecular reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring onto the electrophilic carbon of the nitrile group, ultimately forming the pyrazolo[3,2-c]pyrido[4,3-e][1,2,4]triazine-5-oxide ring system (compound 8).

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